molecular formula C10H12BF2NO2 B8451216 2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane

2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane

Cat. No. B8451216
M. Wt: 227.02 g/mol
InChI Key: RKTSQXZFXNPJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037905B2

Procedure details

The title compound (93%, crystals) was prepared from 3,5-difluorophenylboronic acid and diethanolamin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([B:9]([OH:11])[OH:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[NH:12]([CH2:16][CH2:17]O)[CH2:13][CH2:14]O>>[F:8][C:6]1[CH:5]=[C:4]([B:9]2[O:10][CH2:17][CH2:16][NH:12][CH2:13][CH2:14][O:11]2)[CH:3]=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)B1OCCNCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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